molecular formula C6H12F3NO B2908031 3-(Methyl(2,2,2-trifluoroethyl)amino)propan-1-ol CAS No. 1182929-56-1

3-(Methyl(2,2,2-trifluoroethyl)amino)propan-1-ol

Cat. No.: B2908031
CAS No.: 1182929-56-1
M. Wt: 171.163
InChI Key: LHVNDDDEUHJHKT-UHFFFAOYSA-N
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Description

3-(Methyl(2,2,2-trifluoroethyl)amino)propan-1-ol is a chemical compound with the molecular formula C6H12F3NO and a molecular weight of 171.16 g/mol . It is a liquid at room temperature and is known for its unique chemical properties due to the presence of the trifluoroethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methyl(2,2,2-trifluoroethyl)amino)propan-1-ol typically involves the reaction of 2,2,2-trifluoroethylamine with 3-chloropropan-1-ol under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group displaces the chlorine atom .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Methyl(2,2,2-trifluoroethyl)amino)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amines .

Scientific Research Applications

3-(Methyl(2,2,2-trifluoroethyl)amino)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Methyl(2,2,2-trifluoroethyl)amino)propan-1-ol involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. This property makes it useful in drug design, where it can interact with various enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methyl(2,2,2-trifluoroethyl)amino)propan-1-ol is unique due to the combination of the trifluoroethyl group with both an amino and a hydroxyl group. This combination imparts distinct chemical properties, making it versatile for various applications in research and industry .

Properties

IUPAC Name

3-[methyl(2,2,2-trifluoroethyl)amino]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F3NO/c1-10(3-2-4-11)5-6(7,8)9/h11H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVNDDDEUHJHKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCO)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1182929-56-1
Record name 3-(methyl(2,2,2-trifluoroethyl)amino)propan-1-ol
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